molecular formula C16H9ClF5N3O6 B3042948 N-(3-chloro-2,6-dimethoxy-5-nitrobenzoyl)-N'-(2,3,4,5,6-pentafluorophenyl)urea CAS No. 680579-32-2

N-(3-chloro-2,6-dimethoxy-5-nitrobenzoyl)-N'-(2,3,4,5,6-pentafluorophenyl)urea

Cat. No. B3042948
CAS RN: 680579-32-2
M. Wt: 469.7 g/mol
InChI Key: LWQCIXKIFZBOHX-UHFFFAOYSA-N
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Description

N-(3-chloro-2,6-dimethoxy-5-nitrobenzoyl)-N'-(2,3,4,5,6-pentafluorophenyl)urea, also known as CDNU, is a chemical compound that has been widely used in scientific research. CDNU is a urea derivative that has been found to have a variety of biological activities, including anti-cancer and anti-inflammatory properties.

Scientific Research Applications

Synthesis and Structural Analysis

  • Researchers have explored the synthesis and structural properties of related urea compounds, providing insights into their potential applications in various fields. For instance, the study of crystal structures and synthesis methods reveals how these compounds can be manipulated for specific uses (Xinjian Song et al., 2008), (V. G. Shtamburg et al., 2013).

Bioactive Properties

  • Some studies have investigated the bioactive properties of similar compounds, such as their fungicidal activities and potential as plant growth regulators. These findings suggest potential applications in agriculture and plant biology (Xinjian Song et al., 2006).

Chemical Properties and Reactions

  • The chemical behavior of related urea compounds in various reactions has been studied, which could inform their use in chemical synthesis and industrial applications. This includes understanding the mechanisms of certain reactions and how these compounds interact with other chemicals (Sonia S. So et al., 2014).

Pharmaceutical Applications

  • While direct information on N-(3-chloro-2,6-dimethoxy-5-nitrobenzoyl)-N'-(2,3,4,5,6-pentafluorophenyl)urea in pharmaceuticals is limited, related urea compounds have been studied for their potential in drug synthesis and as reagents in pharmacological research. This indicates a potential avenue for the exploration of this compound in pharmaceutical contexts (A. Elbashir et al., 2011).

properties

IUPAC Name

3-chloro-2,6-dimethoxy-5-nitro-N-[(2,3,4,5,6-pentafluorophenyl)carbamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClF5N3O6/c1-30-13-4(17)3-5(25(28)29)14(31-2)6(13)15(26)24-16(27)23-12-10(21)8(19)7(18)9(20)11(12)22/h3H,1-2H3,(H2,23,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQCIXKIFZBOHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1[N+](=O)[O-])Cl)OC)C(=O)NC(=O)NC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClF5N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-2,6-dimethoxy-5-nitrobenzoyl)-N'-(2,3,4,5,6-pentafluorophenyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-2,6-dimethoxy-5-nitrobenzoyl)-N'-(2,3,4,5,6-pentafluorophenyl)urea
Reactant of Route 2
Reactant of Route 2
N-(3-chloro-2,6-dimethoxy-5-nitrobenzoyl)-N'-(2,3,4,5,6-pentafluorophenyl)urea
Reactant of Route 3
N-(3-chloro-2,6-dimethoxy-5-nitrobenzoyl)-N'-(2,3,4,5,6-pentafluorophenyl)urea
Reactant of Route 4
N-(3-chloro-2,6-dimethoxy-5-nitrobenzoyl)-N'-(2,3,4,5,6-pentafluorophenyl)urea
Reactant of Route 5
N-(3-chloro-2,6-dimethoxy-5-nitrobenzoyl)-N'-(2,3,4,5,6-pentafluorophenyl)urea
Reactant of Route 6
Reactant of Route 6
N-(3-chloro-2,6-dimethoxy-5-nitrobenzoyl)-N'-(2,3,4,5,6-pentafluorophenyl)urea

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